methyl [4-methyl-2-oxo-7-(2-oxopropoxy)-2H-chromen-3-yl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl [4-methyl-2-oxo-7-(2-oxopropoxy)-2H-chromen-3-yl]acetate is a complex organic compound with the molecular formula C16H16O6. It belongs to the class of coumarin derivatives, which are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl [4-methyl-2-oxo-7-(2-oxopropoxy)-2H-chromen-3-yl]acetate typically involves the esterification of 4-methyl-2-oxo-2H-chromen-7-yl acetic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl [4-methyl-2-oxo-7-(2-oxopropoxy)-2H-chromen-3-yl]acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or ketone groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl [4-methyl-2-oxo-7-(2-oxopropoxy)-2H-chromen-3-yl]acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of photoactive materials and smart polymers
Mechanism of Action
The mechanism of action of methyl [4-methyl-2-oxo-7-(2-oxopropoxy)-2H-chromen-3-yl]acetate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to inhibit bacterial DNA gyrase, an essential enzyme for bacterial replication . Additionally, its anti-inflammatory effects may result from the inhibition of pro-inflammatory cytokines .
Comparison with Similar Compounds
Similar Compounds
- 2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetic acid
- 4-methyl-2-oxo-2H-chromen-7-yl acetate
- 4-methyl-2-oxo-2H-chromen-7-yl propionate
Uniqueness
Methyl [4-methyl-2-oxo-7-(2-oxopropoxy)-2H-chromen-3-yl]acetate is unique due to its specific ester functional group, which imparts distinct chemical and biological properties. This compound’s structure allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry .
Biological Activity
Methyl [4-methyl-2-oxo-7-(2-oxopropoxy)-2H-chromen-3-yl]acetate is a synthetic compound belonging to the coumarin family, known for its diverse biological activities. Coumarins are characterized by their benzopyrone structure and have been extensively studied for their pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects.
Chemical Structure and Properties
- IUPAC Name : Methyl 2-[4-methyl-2-oxo-7-(2-oxopropoxy)chromen-3-yl]acetate
- Molecular Formula : C16H16O6
- Molar Mass : 304.29 g/mol
- CAS Number : 664365-83-7
Biological Activity
The biological activity of this compound has been documented in various studies, highlighting its potential therapeutic applications.
Antimicrobial Activity
Numerous studies have reported the antimicrobial properties of coumarin derivatives. For instance, this compound has demonstrated significant antibacterial activity against several strains of bacteria, including:
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 62.5 μg/mL |
Escherichia coli | 100 μg/mL |
Pseudomonas aeruginosa | 100 μg/mL |
Candida albicans | 125 μg/mL |
These findings suggest that the compound may be effective in treating infections caused by these pathogens .
Antioxidant Properties
Coumarins are also recognized for their antioxidant capabilities. This compound has been evaluated for its ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases. The compound's structure allows it to interact with reactive oxygen species (ROS), thereby reducing oxidative damage in cells .
Anti-inflammatory Effects
Research indicates that this compound may possess anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines and enzymes involved in the inflammatory response, making it a candidate for further investigation in inflammatory diseases .
The mechanism of action for methyl [4-methyl-2-oxo-7-(2-oxopropoxy)-2H-chromen-3-yloxy]acetate involves multiple pathways:
- Enzyme Inhibition : The compound inhibits enzymes related to oxidative stress and inflammation.
- Interaction with Cellular Targets : The chromenone structure facilitates interactions with various cellular pathways, enhancing its pharmacological effects.
- Free Radical Scavenging : It neutralizes free radicals, thereby protecting cells from oxidative damage.
Case Studies and Research Findings
Several studies have explored the biological activity of coumarin derivatives similar to methyl [4-methyl-2-oxo-7-(2-oxopropoxy)-2H-chromen-3-yloxy]acetate:
- Synthesis and Evaluation : A study synthesized various coumarin derivatives and evaluated their antibacterial activity against S. aureus and E. coli, finding that some compounds exhibited potent activity comparable to standard antibiotics .
- Antioxidant Assessment : Another research paper assessed the antioxidant activity of similar coumarin compounds using DPPH radical scavenging assays, demonstrating significant scavenging effects that correlate with their chemical structure .
- Therapeutic Potential : Research into the therapeutic potential of coumarins has indicated that they could be developed into new anti-inflammatory and anticancer agents due to their ability to modulate key biological pathways involved in disease progression .
Properties
Molecular Formula |
C16H16O6 |
---|---|
Molecular Weight |
304.29 g/mol |
IUPAC Name |
methyl 2-[4-methyl-2-oxo-7-(2-oxopropoxy)chromen-3-yl]acetate |
InChI |
InChI=1S/C16H16O6/c1-9(17)8-21-11-4-5-12-10(2)13(7-15(18)20-3)16(19)22-14(12)6-11/h4-6H,7-8H2,1-3H3 |
InChI Key |
GUTJOSVGVKUWBC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=O)C)CC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.